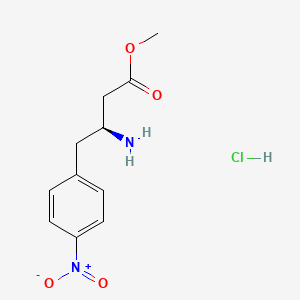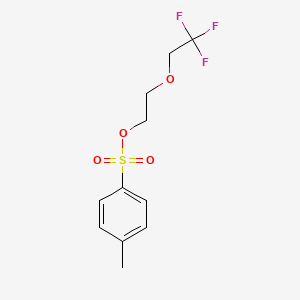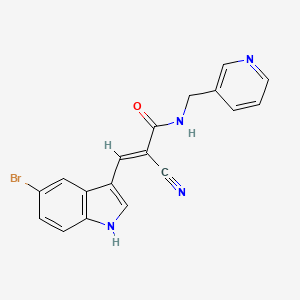![molecular formula C13H22O2 B13562448 2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one](/img/structure/B13562448.png)
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-{7-oxaspiro[45]decan-10-yl}propan-1-one is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of 2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one typically involves a tandem Prins/pinacol reaction. This method utilizes a Lewis acid catalyst to facilitate the formation of the spirocyclic structure from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction conditions are optimized to achieve high yields and excellent selectivity. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the methyl and oxaspiro positions, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one can be compared with other spirocyclic compounds such as:
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1-oxaspiro(4,5)decan-2-one
- 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol acetate
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific methyl and oxaspiro substitutions, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H22O2 |
|---|---|
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-methyl-1-(7-oxaspiro[4.5]decan-10-yl)propan-1-one |
InChI |
InChI=1S/C13H22O2/c1-10(2)12(14)11-5-8-15-9-13(11)6-3-4-7-13/h10-11H,3-9H2,1-2H3 |
Clé InChI |
BNMMHBBXTBKHIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1CCOCC12CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


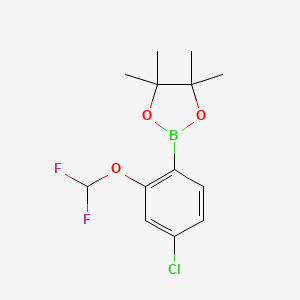
![5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13562372.png)
![3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B13562374.png)
![rac-(3R,7aR)-7a-(4-fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13562379.png)
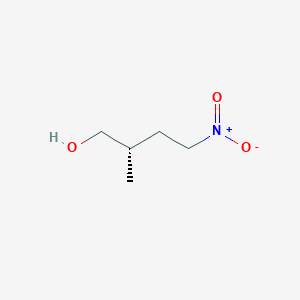


![Rel-methyl (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B13562398.png)
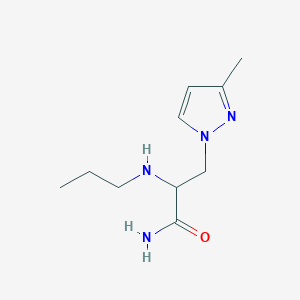
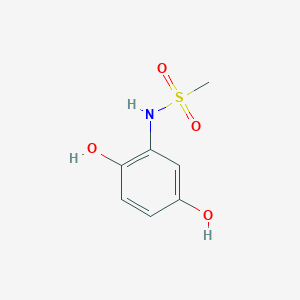
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B13562419.png)
